molecular formula C24H17Br2N3 B11631204 1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile

1,8-Bis(4-bromophenyl)-2-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile

Cat. No.: B11631204
M. Wt: 507.2 g/mol
InChI Key: SJMVPVQXDMZIOP-UHFFFAOYSA-N
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Description

1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of fused heterocyclic compounds containing a pyridine moiety.

Preparation Methods

The synthesis of 1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile in one or two steps lead to the final product .

Chemical Reactions Analysis

1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-BIS(4-BROMOPHENYL)-2-METHYL-1,5,6,7-TETRAHYDROCYCLOPENTA[B]PYRROLO[2,3-E]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and fused heterocyclic compounds such as imidazopyridines and pyrazolines. These compounds share structural similarities but differ in their specific biological activities and applications. For example, imidazopyridines are known for their wide range of applications in medicinal chemistry, while pyrazolines are studied for their neurotoxic potentials and other biological activities .

Properties

Molecular Formula

C24H17Br2N3

Molecular Weight

507.2 g/mol

IUPAC Name

6,8-bis(4-bromophenyl)-5-methyl-2,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene-4-carbonitrile

InChI

InChI=1S/C24H17Br2N3/c1-14-20(13-27)23-24(29(14)18-11-9-17(26)10-12-18)22(15-5-7-16(25)8-6-15)19-3-2-4-21(19)28-23/h5-12H,2-4H2,1H3

InChI Key

SJMVPVQXDMZIOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(CCC3)C(=C2N1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C#N

Origin of Product

United States

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